Phenylacetyl disulfide

Beschreibung

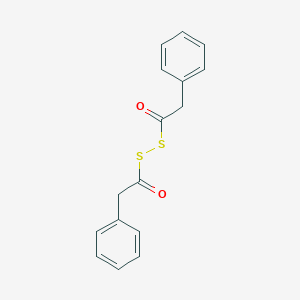

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGZXXBJSZISOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-78-5 | |

| Record name | Phenylacetylen disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenylacetyl Disulfide: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl disulfide (PADS) is a symmetrical disulfide compound that plays a crucial role as a sulfurizing agent, particularly in the synthesis of phosphorothioate oligonucleotides, which are of significant interest in the development of antisense therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to phenylacetyl disulfide.

Chemical and Physical Properties

Phenylacetyl disulfide is a white to off-white crystalline solid at room temperature.[4] It is readily soluble in organic solvents such as chloroform and methanol, but insoluble in water.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₂S₂ | [4] |

| Molecular Weight | 302.41 g/mol | [4] |

| Melting Point | 59-63 °C | [4][5] |

| Appearance | White to almost white powder/crystal | [4] |

| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [1] |

| CAS Number | 15088-78-5 | [4] |

Molecular Structure

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.24–7.36 | m | 10H | Aromatic protons |

| 4.15 | s | 4H | Methylene protons (-CH₂-) |

Note: Specific peak assignments and coupling constants were not explicitly detailed in the search results. The data presented is based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 193.5 | Carbonyl Carbon (C=O) |

| 133.2 | Quaternary Aromatic Carbon |

| 129.5 | Aromatic CH |

| 128.8 | Aromatic CH |

| 127.4 | Aromatic CH |

| 45.5 | Methylene Carbon (-CH₂-) |

Note: The listed values are representative and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (carbonyl) stretching |

| ~540 | Weak to Medium | S-S (disulfide) stretching |

Note: The disulfide bond stretch is often weak and can be difficult to observe.

Experimental Protocols

Synthesis of Phenylacetyl Disulfide

A general method for the synthesis of diacyl disulfides, including phenylacetyl disulfide, involves the oxidation of the corresponding thioacid.[6]

Materials:

-

Phenylacetic thioacid

-

Iodine (I₂)

-

Ethanol (EtOH)

-

Ethyl acetate

-

10% Sodium carbonate (Na₂CO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve phenylacetic thioacid (2 mmol) in ethanol (20 ml).

-

Add iodine (2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the ethanol under reduced pressure.

-

Add ethyl acetate to the residue.

-

Wash the organic layer sequentially with 10% sodium carbonate solution and brine.

-

Dry the organic layer over magnesium sulfate.

-

Purify the crude product by flash chromatography to yield phenylacetyl disulfide.[6]

Use as a Sulfurizing Agent in Oligonucleotide Synthesis

Phenylacetyl disulfide is widely employed for the sulfurization of phosphite triesters to phosphorothioate triesters during the automated solid-phase synthesis of oligonucleotides.[1][2]

Materials:

-

Controlled pore glass (CPG) solid support with bound nucleoside

-

Phosphoramidite monomers

-

Activator (e.g., tetrazole)

-

Capping reagents

-

Oxidizing or sulfurizing agent solution (0.2 M PADS in acetonitrile and 3-picoline, 1:1 v/v)[1]

-

Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)

-

Acetonitrile

Procedure (per cycle):

-

Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Add the next phosphoramidite monomer and an activator to couple the new base.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Sulfurization: Treat the resulting phosphite triester with a 0.2 M solution of phenylacetyl disulfide in acetonitrile and 3-picoline (1:1, v/v) for approximately 3 minutes to convert the phosphite triester to a phosphorothioate triester.[1]

-

Repeat the cycle until the desired oligonucleotide sequence is synthesized.

Biological Activity and Signaling Pathways

Current literature primarily focuses on the application of phenylacetyl disulfide as a reagent in chemical synthesis. There is no significant information available regarding its direct biological activity or its involvement in specific signaling pathways within a biological context. Its utility in the pharmaceutical sciences is as a critical component in the synthesis of modified oligonucleotides for therapeutic use.[4]

Conclusion

Phenylacetyl disulfide is a well-characterized compound with established physical and chemical properties. Its primary and most significant application is as an efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with considerable therapeutic potential. The experimental protocols for its synthesis and use in this context are well-defined. While direct biological activity has not been a major area of research, its role in the production of therapeutic compounds underscores its importance in drug development.

References

Phenylacetyl Disulfide: A Technical Guide for Drug Development Professionals

CAS Number: 15088-78-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetyl disulfide (PADS), a solid, easy-to-handle organosulfur compound, has emerged as a critical reagent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of Phenylacetyl disulfide, including its chemical and physical properties, detailed synthesis methodologies, and its primary application as a sulfurizing agent in drug development. The document elucidates the mechanism of sulfurization, including the advantageous "aging" process, and provides detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals involved in the development of oligonucleotide-based therapeutics.

Chemical and Physical Properties

Phenylacetyl disulfide is a white to almost white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 15088-78-5 | [2] |

| Molecular Formula | C₁₆H₁₄O₂S₂ | [2][3] |

| Molecular Weight | 302.41 g/mol | [3][4] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 59-63 °C | [4][5] |

| Solubility | Insoluble in water | [6] |

| SMILES String | O=C(Cc1ccccc1)SSC(=O)Cc2ccccc2 | [4][5] |

| InChI Key | IXGZXXBJSZISOO-UHFFFAOYSA-N | [4][5] |

| Storage | Store at 10°C - 25°C in a well-closed container, protected from light. | [2] |

Synthesis of Phenylacetyl Disulfide

Two primary methods for the synthesis of Phenylacetyl disulfide have been reported.

Method 1: From Thioacid

A general procedure involves the oxidation of a thioacid with iodine.[3]

Experimental Protocol:

-

Dissolve the corresponding thioacid (2 mmol) in ethanol (20 ml).

-

Add iodine (2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the ethanol under reduced pressure.

-

Add ethyl acetate to the residue.

-

Wash the mixture with 10% sodium carbonate solution and then with brine.

-

Dry the organic layer with magnesium sulfate.

-

Purify the product by flash chromatography.[3]

Method 2: From Phenylacetyl Chloride

A scalable synthesis involves the reaction of phenylacetyl chloride with sodium disulfide under phase-transfer conditions.

Experimental Protocol:

-

Prepare an aqueous solution of sodium disulfide by heating a mixture of sulfur and sodium sulfide in water at 90°C for 30 minutes with stirring.

-

Cool the sodium disulfide solution to 0°C.

-

Prepare a solution of phenylacetyl chloride and a phase-transfer catalyst (e.g., hexadecyltributylphosphonium bromide) in toluene.

-

Add the toluene solution dropwise to the cooled sodium disulfide solution.

-

After the reaction is complete, work up the reaction mixture.

-

Crystallize the crude product first from methanol and then from ether/hexane to obtain colorless crystals of Phenylacetyl disulfide.

Application in Drug Development: Sulfurizing Agent for Oligonucleotide Synthesis

The primary and most significant application of Phenylacetyl disulfide in drug development is as a sulfur-transfer reagent for the synthesis of phosphorothioate oligonucleotides.[2][5][7] Phosphorothioate oligonucleotides are analogues of natural nucleic acids where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This modification confers increased resistance to nuclease degradation, making them suitable for therapeutic applications such as antisense therapy.[7]

Mechanism of Sulfurization

The sulfurization of the phosphite triester intermediate in oligonucleotide synthesis using PADS is a critical step. The mechanism involves the nucleophilic attack of the phosphite on the disulfide bond of PADS.[8] Interestingly, "aged" solutions of PADS in a mixture of a base (like 3-picoline or pyridine) and an organic solvent (like acetonitrile) show significantly higher sulfurization efficiency (>99.9%).[9][10] This is because PADS degrades in the presence of a base to form polysulfides, which are more potent sulfur-transfer agents.[10][11] The initial step is a base-catalyzed E1cB-type elimination to generate a ketene and an acyldisulfide anion, which then reacts with unreacted PADS to form polysulfides.[11]

Diagram of the Proposed Sulfurization Mechanism:

Caption: Proposed mechanism of PADS aging and subsequent sulfurization.

Experimental Protocol for Oligonucleotide Sulfurization

The following protocol is a general guideline for the sulfurization step in solid-phase oligonucleotide synthesis using PADS.

Reagents:

-

Sulfurizing Reagent: 0.2 M Phenylacetyl disulfide in a 1:1 (v/v) mixture of 3-picoline and acetonitrile. It is recommended to "age" this solution for at least 24 hours at room temperature before use for optimal efficiency.[10]

-

Washing Solvent: Acetonitrile

Protocol:

-

Following the coupling step in solid-phase oligonucleotide synthesis, drain the synthesizer column.

-

Deliver the 0.2 M "aged" PADS solution to the column. A contact time of 60-120 seconds is generally sufficient for efficient sulfurization (>99.6%).

-

After the desired contact time, drain the sulfurizing reagent from the column.

-

Wash the solid support thoroughly with acetonitrile to remove any unreacted PADS and byproducts.

-

Proceed with the next step in the oligonucleotide synthesis cycle (e.g., capping).

Experimental Workflow for Oligonucleotide Synthesis using PADS:

Caption: Automated solid-phase synthesis workflow for phosphorothioate oligonucleotides.

Biological Activity and Relevance in Drug Development

It is crucial to understand that Phenylacetyl disulfide itself is not the biologically active molecule. Its importance in drug development stems from its role as a key reagent in the synthesis of biologically active phosphorothioate oligonucleotides. These modified oligonucleotides can function as:

-

Antisense oligonucleotides: They can bind to specific messenger RNA (mRNA) sequences, leading to the downregulation of disease-causing proteins.

-

siRNA (small interfering RNA): Phosphorothioate modifications can enhance the stability and delivery of siRNA molecules used in RNA interference (RNAi) therapies.

-

Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules, such as proteins, with high affinity and specificity.

The introduction of the phosphorothioate linkage via PADS is a critical chemical modification that enhances the drug-like properties of these oligonucleotides, primarily by increasing their stability against enzymatic degradation in biological systems.

Safety and Handling

Phenylacetyl disulfide is a combustible solid.[5] Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a dust mask.[5]

Conclusion

Phenylacetyl disulfide is an indispensable reagent in the modern drug development landscape, particularly in the synthesis of therapeutic oligonucleotides. Its solid form, ease of handling, and high efficiency as a sulfurizing agent, especially when "aged," make it a preferred choice for both research and large-scale manufacturing. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is essential for scientists and researchers working to advance oligonucleotide-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmananoai.wordpress.com [pharmananoai.wordpress.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. chemimpex.com [chemimpex.com]

- 10. organica1.org [organica1.org]

- 11. Phenylacetyl disulfide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Phenylacetyl disulfide molecular weight and formula

An In-depth Technical Guide on Phenylacetyl Disulfide: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a focused overview of the molecular weight and formula of phenylacetyl disulfide.

Phenylacetyl Disulfide: An Overview

Phenylacetyl disulfide is an organic disulfide compound.[1] At room temperature, it exists as a white to off-white crystalline solid and is characterized by a faint sulfurous odor.[1] The molecule is composed of two phenylacetyl groups connected by a disulfide bridge.[1] This compound is primarily utilized as a sulfurizing reagent, for instance, in the synthesis of phosphorothioate oligonucleotides.

Molecular Formula and Weight

The determination of a compound's molecular formula and weight is a critical first step in any research or development endeavor. The molecular formula specifies the number of atoms of each element in one molecule of the substance. The molecular weight is the mass of one mole of the compound.

Below is a summary of the key quantitative data for phenylacetyl disulfide.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₂S₂[2][3] |

| Molecular Weight | 302.42 g/mol |

The molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S).

The calculation is as follows:

(16 × 12.01 g/mol ) + (14 × 1.008 g/mol ) + (2 × 15.999 g/mol ) + (2 × 32.066 g/mol ) = 302.42 g/mol

Logical Relationship Diagram

The following diagram illustrates the logical flow from the elemental composition to the final molecular weight of phenylacetyl disulfide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Physical Properties of Phenylacetyl Disulfide

This guide provides a comprehensive overview of the physical properties of phenylacetyl disulfide, with a specific focus on its melting point and solubility. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Phenylacetyl disulfide, also known as bis(phenylacetyl) disulfide or PADS, is a chemical compound with the molecular formula C₁₆H₁₄O₂S₂.[1] At room temperature, it typically appears as a white to off-white or pale cream crystalline powder.[1][2][3]

Quantitative Physical Data

The key physical properties of phenylacetyl disulfide are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 59 - 63 °C | [4][5][6] |

| 61 °C | ||

| 59 - 62 °C | [1] | |

| 56.0 - 62.0 °C | [3] | |

| Water Solubility | Insoluble | [2][4][5] |

| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |

| Slightly soluble in Chloroform and Methanol. | [5] |

Experimental Protocols

Synthesis of Phenylacetyl Disulfide

Two common methods for the synthesis of phenylacetyl disulfide are outlined below.

Method 1: Oxidative Coupling of a Thioacid

This procedure involves the oxidation of a thioacid using iodine.

-

Procedure:

-

Dissolve the thioacid (2 mmol) in ethanol (20 ml).

-

Add iodine (2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the ethanol under reduced pressure.

-

Add ethyl acetate to the residue.

-

Wash the mixture with 10% sodium carbonate solution and then with brine.

-

Dry the organic layer with magnesium sulfate.

-

Purify the product using flash chromatography.[11]

-

Method 2: Reaction of Phenyl Benzenethiolsulfonate with Thioacetic Acid

This method utilizes a reaction between phenyl benzenethiolsulfonate and thioacetic acid in the presence of a base.

-

Procedure:

Applications and Workflow Visualization

Phenylacetyl disulfide is a key reagent in the synthesis of phosphorothioate oligonucleotides, which are analogs of natural oligonucleotides used in research and therapeutics. It acts as a sulfur transfer agent to create the phosphorothioate linkage.[8][9][10]

Experimental Workflow: Synthesis of Phosphorothioate Oligonucleotides using PADS

The following diagram illustrates the general workflow for the solid-phase synthesis of phosphorothioate oligonucleotides where Phenylacetyl Disulfide (PADS) is employed as the sulfurizing agent.

Caption: A diagram illustrating the key steps in the solid-phase synthesis of phosphorothioate oligonucleotides utilizing Phenylacetyl Disulfide (PADS) as the sulfurizing agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Phenylacetyl disulfide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Phenylacetyl disulfide | 15088-78-5 [chemicalbook.com]

- 6. 二硫化二苯乙酰 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bis(phenylacetyl) disulfide | CAS:15088-78-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phenylacetyl disulfide synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Phenylacetyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for phenylacetyl disulfide, a key reagent in various synthetic applications, particularly in the synthesis of phosphorothioate oligonucleotides. The following sections present available Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) and Mass Spectrometry (MS) characteristics, and comprehensive experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for phenylacetyl disulfide.

Table 1: ¹H NMR Spectroscopic Data for Phenylacetyl Disulfide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37–7.28 | m | 10 H | Aromatic protons (Ar-H) |

| 3.99 | s | 4 H | Methylene protons (-CH₂-) |

Table 2: ¹³C NMR Spectroscopic Data for Phenylacetyl Disulfide

| Chemical Shift (δ) ppm | Assignment |

| 191.6 | Carbonyl Carbon (C=O) |

| 132.2 | Quaternary Aromatic Carbon (Ar-C) |

| 129.9 | Aromatic Carbon (Ar-CH) |

| 129.0 | Aromatic Carbon (Ar-CH) |

| 128.1 | Aromatic Carbon (Ar-CH) |

| 49.3 | Methylene Carbon (-CH₂) |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands for Phenylacetyl Disulfide:

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹ , characteristic of the carbonyl group in the thioester moiety.

-

C-H Stretch (Aromatic): Absorption bands are anticipated above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Bands corresponding to the methylene (-CH₂-) groups are expected in the range of 2850-2960 cm⁻¹ .

-

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the benzene rings.

-

C-S Stretch: A weak to medium absorption may be observed in the 600-800 cm⁻¹ region.

-

S-S Stretch: A very weak absorption band for the disulfide bond is expected in the 400-500 cm⁻¹ region. This peak is often difficult to observe.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular weight of phenylacetyl disulfide (C₁₆H₁₄O₂S₂) is 302.41 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 302 .

-

Isotope Peaks: Due to the presence of two sulfur atoms, characteristic isotope peaks at [M+1]⁺ and [M+2]⁺ would be observed. The [M+2]⁺ peak, primarily due to the ³⁴S isotope, would be more intense than for a compound containing only carbon, hydrogen, and oxygen.

-

Major Fragmentation Pathways: Common fragmentation patterns would likely involve:

-

Cleavage of the S-S bond, leading to fragments corresponding to the phenylacetylthio radical (C₈H₇OS)⁺ at m/z = 151 .

-

Cleavage of the C-S bond.

-

Loss of CO, resulting in a fragment at m/z = 274 .

-

Formation of the phenylacetyl cation (C₈H₇O)⁺ at m/z = 119 and the benzyl cation (C₇H₇)⁺ at m/z = 91 .

-

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

4.1 NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of phenylacetyl disulfide.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

-

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

4.2 IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid phenylacetyl disulfide directly onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, clean the ATR crystal thoroughly.

-

4.3 Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation:

-

Prepare a dilute solution of phenylacetyl disulfide in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

-

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer. For a solution, this is typically done via direct infusion or through a gas chromatography (GC) inlet. For a solid, a direct insertion probe is used.

-

In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like phenylacetyl disulfide.

Caption: General workflow for the spectroscopic characterization of phenylacetyl disulfide.

Phenylacetyl Disulfide in Allium Species: A Review of its Natural Occurrence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

Allium species, including garlic (Allium sativum) and onion (Allium cepa), are renowned for their rich and complex chemistry, particularly their diverse array of organosulfur compounds. These compounds are responsible for the characteristic flavors and aromas of these plants and are the subject of extensive research due to their potential therapeutic properties. This technical guide addresses the specific inquiry into the natural occurrence of phenylacetyl disulfide in Allium species. A thorough review of the scientific literature reveals no evidence to support the presence of phenylacetyl disulfide as a naturally occurring compound in any Allium species. In contrast, this document will detail the well-characterized disulfides and other organosulfur compounds that are native to these plants, summarize quantitative data, outline experimental protocols for their analysis, and illustrate their biosynthetic pathways.

Introduction: The Organosulfur Profile of Allium Species

The genus Allium is a significant source of structurally diverse organosulfur compounds, which are formed when the plant tissues are disrupted. The enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxides (ACSOs) initiates a cascade of chemical reactions, leading to the formation of volatile and non-volatile sulfur compounds.[1][2][3] These compounds include thiosulfinates, sulfides, disulfides, trisulfides, and ajoenes, among others.[1][3] Many of these compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS) from garlic, have been investigated for their potential health benefits, including antimicrobial, anti-inflammatory, and anticarcinogenic activities.[4][5][6]

Phenylacetyl Disulfide: A Synthetic Reagent, Not a Natural Product of Allium

A comprehensive search of the scientific literature, including chemical and biological databases, indicates that phenylacetyl disulfide (PADS) is not a known natural constituent of Allium species or any other plant. PADS is primarily recognized as a synthetic sulfurizing reagent used in laboratory and industrial chemical synthesis.[7] Specifically, it is employed in the synthesis of phosphorothioate oligonucleotides, where it acts as a sulfur-transfer agent.[7][8][9] The chemical structure of phenylacetyl disulfide is distinct from the typical alk(en)yl disulfides found in Allium species, which are derived from cysteine sulfoxide precursors.

Naturally Occurring Disulfides in Allium Species

While phenylacetyl disulfide is absent, Allium species are a rich source of other disulfide compounds. The composition and concentration of these disulfides vary depending on the species, cultivar, growing conditions, and processing methods.[10] The most commonly reported disulfides include:

-

Diallyl disulfide (DADS): A major component of garlic oil, formed from the decomposition of allicin.[11][12]

-

Dipropyl disulfide: A key aroma compound in onion and leek.[2][10]

-

Dimethyl disulfide: Found in various Allium species and contributes to their overall flavor profile.[13]

-

Allyl methyl disulfide: Another volatile compound contributing to the characteristic scent of garlic.

Quantitative Data on Naturally Occurring Disulfides

The following table summarizes the quantitative data for some of the major disulfides found in various Allium species. It is important to note that variations in extraction and analytical methods can lead to different reported concentrations.

| Allium Species | Common Name | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Allium sativum | Garlic | Bulb | Diallyl disulfide | 17.5–35.6% of essential oil | Steam Distillation, GC-MS | [1] |

| Allium cepa | Onion | Bulb | Dipropyl disulfide | Not specified | Not specified | [10] |

| Allium cepa | Onion | Leaves | Disulfides (general) | Major sulfur compounds | GC-MS | [14][15] |

| Allium porrum | Leek | Bulb | Dipropyl disulfide | Not specified | Not specified | [10] |

| Allium fistulosum | Welsh onion | Bulb | Dipropyl disulfide | Not specified | Not specified | [10] |

Experimental Protocols for the Analysis of Allium Organosulfur Compounds

The extraction and analysis of volatile organosulfur compounds from Allium species require specific methodologies to prevent their degradation and accurately quantify their presence.

Extraction of Volatile Organosulfur Compounds

Objective: To extract volatile sulfur compounds, including disulfides, from Allium tissue for subsequent analysis.

Method: Hydrodistillation

-

Sample Preparation: Fresh Allium plant material (e.g., bulbs, leaves) is homogenized or finely chopped to facilitate the release of volatile compounds.

-

Distillation: The prepared sample is placed in a distillation flask with water. The mixture is heated to boiling, and the steam, carrying the volatile organosulfur compounds, is passed through a condenser.

-

Collection: The condensed distillate, which contains an aqueous phase and an oily layer of essential oil, is collected. The essential oil fraction, rich in disulfides and other sulfur compounds, is separated for analysis.

Identification and Quantification

Objective: To identify and quantify the individual organosulfur compounds in the extracted sample.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Injection: A small volume of the essential oil or a solvent extract of the distillate is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The temperature of the column is typically programmed to increase over time to elute a wide range of compounds.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern, which serves as a "fingerprint" for identification by comparing the spectra to a library of known compounds.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. Calibration with known standards is necessary for accurate quantification.

Biosynthesis of Organosulfur Compounds in Allium Species

The formation of disulfides and other sulfur compounds in Allium is a well-defined enzymatic process. The following diagram illustrates the general biosynthetic pathway.

Caption: Biosynthetic pathway of organosulfur compounds in Allium species.

Conclusion

References

- 1. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sabraojournal.org [sabraojournal.org]

- 3. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. empbiotech.com [empbiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Diallyl disulfide - Wikipedia [en.wikipedia.org]

- 12. Diallyl Disulfide | C6H10S2 | CID 16590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jfda-online.com [jfda-online.com]

- 15. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Phenylacetyl Disulfide: An Overview of a Sparsely Explored Area

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Phenylacetyl disulfide (PADS) is an organosulfur compound recognized primarily for its application in synthetic chemistry. It serves as a valuable reagent, particularly in the formation of disulfide bonds and in the synthesis of biologically active molecules.[1] Despite its utility in the synthesis of pharmaceuticals, a comprehensive review of the available scientific literature reveals a significant gap in the investigation of its inherent biological activities. This technical guide addresses the current state of knowledge regarding the biological effects of phenylacetyl disulfide, highlighting the limited available data and the extensive need for further research.

Current State of Research

The predominant focus of research on phenylacetyl disulfide has been its role as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides.[2][3][4][5] These modified oligonucleotides are a cornerstone of antisense technology and therapeutic drug development. However, studies detailing the direct effects of phenylacetyl disulfide on biological systems are conspicuously absent from the public scientific record.

Areas of Inferred or Potential Biological Relevance

While direct evidence is lacking, the chemical nature of phenylacetyl disulfide and the known biological activities of structurally related compounds suggest potential areas for future investigation.

1. Antimicrobial and Antitumor Potential:

Disulfide-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6][7] For instance, diallyl disulfide, a compound found in garlic, has demonstrated anti-tumor activity against various cancer cell lines.[8] Similarly, diphenyl disulfide has been shown to induce apoptosis in breast cancer and melanoma cells.[9][10] These findings suggest that phenylacetyl disulfide, by virtue of its disulfide bond, could potentially exert cytotoxic effects on cancer cells or inhibit the growth of microorganisms. However, to date, no studies have been published that specifically investigate these possibilities.

One study detailed the synthesis and antitumor activity of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential telomerase inhibitors.[11] While this research involves a phenylacetyl moiety, it focuses on complex derivatives rather than phenylacetyl disulfide itself.

2. Interaction with Thiol-Containing Biomolecules:

The disulfide bond in phenylacetyl disulfide can potentially react with endogenous thiols, such as glutathione or cysteine residues in proteins. This interaction could modulate cellular redox balance and affect the function of proteins that are regulated by thiol-disulfide exchange. This mechanism is a key aspect of the biological activity of many disulfide-containing compounds.

3. Generation of Reactive Oxygen Species (ROS):

Some persulfides and disulfides have been shown to generate reactive oxygen species (ROS) under physiological conditions.[12][13] ROS can induce cellular damage and trigger signaling pathways leading to apoptosis or other cellular responses. It is plausible that phenylacetyl disulfide could also participate in redox cycling and ROS production, a hypothesis that warrants experimental verification.

Lack of Quantitative Data and Experimental Protocols

A thorough search of the scientific literature did not yield any quantitative data on the biological activity of phenylacetyl disulfide. Key metrics such as IC50 or EC50 values, which are essential for characterizing the potency of a compound, are not available. Consequently, there are no established experimental protocols for assessing the biological effects of phenylacetyl disulfide.

Future Research Directions

The absence of data on the biological activity of phenylacetyl disulfide presents a clear opportunity for new avenues of research. Future studies could be directed towards:

-

Cytotoxicity Screening: Evaluating the effect of phenylacetyl disulfide on the viability of various cancer cell lines and normal cell lines.

-

Antimicrobial Assays: Testing the efficacy of phenylacetyl disulfide against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition Assays: Investigating the potential of phenylacetyl disulfide to inhibit enzymes, particularly those with critical cysteine residues in their active sites.

-

Mechanistic Studies: Exploring the impact of phenylacetyl disulfide on cellular redox homeostasis, ROS production, and apoptosis induction.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youdobio.com [youdobio.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity Evaluation of the Disulfide-Containing Cyclic Peptide Thiochondrilline C and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diphenyl disulfide potentiates the apoptosis of breast cancer cells through Bax proteolytic activation with accompanying autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Generation of reactive oxygen species by a persulfide (BnSSH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diallylpolysulfides induce growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Phenylacetyl Disulfide as a Sulfurizing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenylacetyl disulfide (PADS) has emerged as a critical sulfurizing agent in modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of phosphorothioate oligonucleotides.[1][2] Its efficacy, manageable reactivity, and cost-effectiveness have made it a preferred alternative to other sulfur-transfer reagents. This technical guide provides a comprehensive overview of the mechanism of action of PADS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The "Aging" Process: Activation of Phenylacetyl Disulfide

A crucial aspect of utilizing PADS as a sulfurizing agent is the "aging" process, where a solution of PADS is incubated, typically with a base such as 3-picoline in a solvent like acetonitrile, for a period before use.[1][3] Freshly prepared PADS solutions are less effective sulfurizing agents compared to their "aged" counterparts.[3][4] Research has demonstrated that the active sulfurizing species are not PADS itself, but rather a mixture of polysulfides that are generated in situ during this aging process.[1][3][5]

The generation of these active polysulfides proceeds through a base-catalyzed E1cB-type elimination mechanism. The process can be summarized in the following steps:

-

Proton Abstraction: A base, typically a substituted pyridine like 3-picoline, abstracts an acidic α-proton from the phenylacetyl group of PADS to reversibly form a carbanion.[1]

-

Elimination: The carbanion then undergoes an E1cB elimination to generate a ketene and an acyldisulfide anion.[1][6]

-

Polysulfide Formation: The highly reactive acyldisulfide anion subsequently attacks the sulfur atom of an unreacted PADS molecule. This nucleophilic attack leads to the formation of a trisulfide, which can further react to form a mixture of higher-order polysulfides.[1]

This degradation and subsequent formation of polysulfides is the key to the enhanced sulfurization efficiency of "aged" PADS solutions.

Mechanism of Sulfurization

The sulfurization of phosphite triesters to their corresponding phosphorothioate triesters is the primary application of PADS in drug development, particularly for antisense oligonucleotides.[4] The mechanism of sulfur transfer differs slightly between "fresh" and "aged" PADS solutions, which accounts for their differing efficiencies.

Sulfurization with "Fresh" Phenylacetyl Disulfide

With a freshly prepared solution of PADS, the sulfurization reaction is understood to proceed via the following steps:

-

Nucleophilic Attack: The phosphorus atom of the phosphite triester acts as a nucleophile and attacks one of the sulfur atoms of the PADS disulfide bond.

-

Intermediate Formation: This attack results in the formation of a transient phosphonium intermediate.[5]

-

Rate-Limiting Breakdown: The rate-limiting step is the base-catalyzed breakdown of this phosphonium intermediate, which leads to the formation of the desired phosphorothioate triester and byproducts.[3][5]

Sulfurization with "Aged" Phenylacetyl Disulfide

In an "aged" solution, the more reactive polysulfides are the primary sulfur donors. The mechanism is more facile and efficient:

-

Nucleophilic Attack on Polysulfide: The phosphite triester attacks a sulfur atom within the polysulfide chain.

-

Intermediate Formation: A comparable phosphonium ion intermediate is formed.

-

Product Formation: This intermediate readily breaks down to yield the phosphorothioate triester. The pathway involving S-S bond fission in the polysulfide intermediate is more favorable than the C-S bond fission required with fresh PADS, leading to a faster and more efficient reaction.[5]

Quantitative Data on Sulfurization Efficiency

The efficiency of the sulfurization step is critical in the synthesis of high-purity oligonucleotides. The use of "aged" PADS solutions significantly improves the stepwise sulfurization efficiency, thereby reducing the formation of undesirable phosphate (P=O) diester impurities.

| Reagent Condition | Sulfurizing Agent | Solvent System | Stepwise Sulfurization Efficiency | Reference |

| Freshly Prepared PADS | Phenylacetyl Disulfide | Acetonitrile/3-picoline | 99.5% - 99.7% | [3][4] |

| "Aged" PADS (≥ 1 day) | Polysulfides | Acetonitrile/3-picoline (0.2 M, 1:1, v/v) | >99.9% | [3][4] |

| "Aged" PADS | Polysulfides | Pyridine/acetonitrile (0.2 M, 1:1, v/v) | >99.9% | [7] |

| "Aged" PADS | Polysulfides | 3-picoline/acetonitrile (0.2 M, 1:1, v/v) | >99.6% | [2][8] |

Experimental Protocol: Sulfurization in Oligonucleotide Synthesis

The following is a generalized protocol for the sulfurization of a phosphite triester on a solid support during automated oligonucleotide synthesis, based on commonly cited procedures.

Reagent Preparation ("Aging")

-

Prepare a 0.2 M solution of phenylacetyl disulfide in a 1:1 (v/v) mixture of acetonitrile and 3-picoline.[3][4]

-

Allow the solution to "age" at room temperature for at least 24 to 48 hours before use.[1][2] This aging period is critical for the formation of the active polysulfide sulfurizing agents.

Sulfurization Step (Automated Synthesizer)

-

Following the coupling step in solid-phase oligonucleotide synthesis, the phosphite triester linked to the solid support is ready for sulfurization.

-

The "aged" 0.2 M PADS solution is delivered to the synthesis column.

-

A contact time of 60 to 180 seconds is typically employed to ensure complete sulfurization.[2][8][9]

-

After the specified contact time, the sulfurizing reagent is washed from the column with acetonitrile.[9]

-

The synthesis cycle then proceeds to the next step, which is typically capping.

Post-Synthesis Processing

After the full oligonucleotide sequence has been assembled, the product is cleaved from the solid support, and protecting groups are removed using standard procedures, such as treatment with concentrated ammonium hydroxide at elevated temperatures.[4] The resulting phosphorothioate oligonucleotide can then be purified by methods such as HPLC.

Conclusion

Phenylacetyl disulfide is a highly effective and widely adopted sulfurizing agent in the pharmaceutical industry, primarily due to its ability to be activated through a base-catalyzed "aging" process. This process generates more reactive polysulfide species that lead to rapid and highly efficient sulfurization of phosphite triesters, achieving stepwise efficiencies greater than 99.9%. This high efficiency is paramount for the synthesis of high-purity phosphorothioate oligonucleotides for therapeutic applications. A thorough understanding of the underlying mechanism of PADS degradation and the subsequent sulfur transfer is essential for the optimization of synthesis protocols and the consistent production of high-quality oligonucleotide-based drugs.

References

- 1. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organica1.org [organica1.org]

- 5. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by phenylacetyl disulfide (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. empbiotech.com [empbiotech.com]

Phenylacetyl disulfide as a flavor compound in food science

An In-depth Examination of a Versatile Sulfur Compound and its Putative Role in Flavor Science

Abstract

Phenylacetyl disulfide, also known as bis(phenylacetyl) disulfide, is an organic disulfide with a well-documented role as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides. While some commercial sources allude to its application in the production of flavoring agents and fragrances, a comprehensive review of publicly available scientific literature reveals a significant lack of direct evidence supporting its use as a flavor compound in food products. This technical guide provides a thorough overview of the known chemical and physical properties of phenylacetyl disulfide, its established synthesis protocols, and its primary applications in biotechnology. It also explores the general role of organic disulfides in food flavor and speculates on the potential, albeit unconfirmed, indirect role of phenylacetyl disulfide as a precursor in the synthesis of savory flavor compounds.

Chemical and Physical Properties

Phenylacetyl disulfide is a white to off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Synonyms | Bis(phenylacetyl) disulfide, PADS | [2] |

| CAS Number | 15088-78-5 | |

| Molecular Formula | C₁₆H₁₄O₂S₂ | |

| Molecular Weight | 302.41 g/mol | |

| Appearance | White to almost white powder/crystalline solid | [1] |

| Melting Point | 59-63 °C | [3] |

| Odor | Faint sulfurous odor, strong, pungent odor | [1] |

| Solubility | Insoluble in water | [1] |

| Purity (typical) | ≥98% (HPLC) | |

| Storage | Store at 2-8 °C in a cool, dry environment | [1] |

Synthesis of Phenylacetyl Disulfide

The laboratory-scale synthesis of phenylacetyl disulfide is most commonly achieved through the oxidative coupling of a thioacid precursor. A general and widely cited method involves the oxidation of thioacetic acid with iodine.

Experimental Protocol: Synthesis from Thioacetic Acid

This protocol is adapted from a general procedure for the synthesis of diacyl disulfides.

Materials:

-

Thioacetic acid

-

Ethanol (EtOH)

-

Iodine (I₂)

-

Ethyl acetate

-

10% Sodium carbonate (Na₂CO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the thioacetic acid (2 mmol) in ethanol (20 ml).

-

Add iodine (2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the ethanol under reduced pressure.

-

Add ethyl acetate to the residue.

-

Wash the mixture with 10% sodium carbonate solution, followed by brine.

-

Dry the organic layer with magnesium sulfate.

-

Purify the product using flash chromatography to afford phenylacetyl disulfide.[4]

Established Applications

The primary and well-documented application of phenylacetyl disulfide is in the field of biochemistry and drug development, specifically as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides.[2][3]

Role in Oligonucleotide Synthesis

In the solid-phase synthesis of oligonucleotides, a phosphite triester intermediate is formed. To create a phosphorothioate linkage, which enhances the stability of the oligonucleotide against nuclease degradation, the oxygen atom is replaced with a sulfur atom. Phenylacetyl disulfide (PADS) is an efficient reagent for this sulfurization step.[5] The process typically involves treating the phosphite triester with a solution of PADS.[5] It has been noted that "aged" solutions of PADS, which contain polysulfides formed from its degradation, are even more efficient sulfurizing agents.[6][7]

Phenylacetyl Disulfide in Food Science: A Putative Role

Despite mentions of its use in the "production of flavoring agents and fragrances," there is a conspicuous absence of scientific literature detailing the specific flavor profile, sensory thresholds, or natural occurrence of phenylacetyl disulfide in food. It does not have a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as Generally Recognized as Safe (GRAS) by the FDA, making its direct addition to food products highly unlikely.[8]

The Flavor Chemistry of Organic Disulfides

Organic sulfur compounds, as a class, are known to be potent flavorants with very low odor thresholds.[4] They are responsible for the characteristic aromas of many foods, including the alliaceous notes of onion and garlic (e.g., dipropyl disulfide) and the meaty, savory notes of cooked meats (e.g., bis(2-methyl-3-furyl) disulfide).[9] These compounds are often formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids like cysteine and methionine.

The sensory perception of sulfur compounds is highly concentration-dependent. At low concentrations, they can impart desirable flavor characteristics, while at higher concentrations, they can be perceived as sulfurous and unpleasant.

A Speculative Role as a Flavor Precursor

Given the available information, it is most plausible that phenylacetyl disulfide's role in the flavor industry is not as a direct flavor ingredient but as a chemical intermediate or precursor in the synthesis of other flavor compounds. Its disulfide bond makes it a potential sulfur donor in chemical reactions designed to create specific savory or meaty flavor molecules.

For instance, it could be used in a controlled reaction with other precursors (e.g., products of the Maillard reaction) to generate complex, flavor-active heterocyclic compounds containing sulfur, which are characteristic of cooked meat flavors. This would be a laboratory-based synthesis of a nature-identical or artificial flavor molecule, which is then purified before being used in a flavor formulation.

Conclusion

References

- 1. Phenylacetyl disulfide synthesis - chemicalbook [chemicalbook.com]

- 2. Food Science of Animal Resources [kosfaj.org]

- 3. "The effect of some additives on the thermal degradation of poly(methyl" by Jayakody A Chandrasiri [epublications.marquette.edu]

- 4. researchgate.net [researchgate.net]

- 5. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 6. Formation of flavor components by the reaction of amino acid and carbonyl compounds in mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3645754A - Meat flavor and its preparation - Google Patents [patents.google.com]

- 9. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Phenylacetyl Disulfide (PADS): A Versatile Sulfur Transfer Reagent for Drug Development and Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylacetyl disulfide (PADS) has emerged as a highly efficient and cost-effective sulfur transfer reagent, primarily utilized in the synthesis of phosphorothioate oligonucleotides (PS-Os), a class of therapeutic molecules with applications in antisense technology.[1][2] Its stability, reactivity, and favorable economics make it a valuable tool in both academic research and industrial drug development.[2][3] These application notes provide a comprehensive overview of PADS, including its mechanism of action, key applications, and detailed experimental protocols.

Introduction to Phenylacetyl Disulfide (PADS)

Phenylacetyl disulfide (C₁₆H₁₄O₂S₂) is an organic disulfide that serves as a sulfur donor in a variety of chemical reactions.[3] It is particularly recognized for its role in the sulfurization step during the synthesis of PS-Os, where a non-bridging oxygen atom in the phosphodiester backbone is replaced with a sulfur atom.[4] This modification confers increased resistance to nuclease degradation, thereby enhancing the therapeutic potential of oligonucleotides.[4] PADS is also utilized in peptide synthesis, thiol modification, and as an intermediate in the development of various pharmaceuticals.

Mechanism of Action: The "Aging" Phenomenon

The efficacy of PADS as a sulfurizing agent is significantly enhanced through a process known as "aging."[5] When PADS is dissolved in a solution containing a base, such as 3-picoline or pyridine, it undergoes a base-catalyzed elimination reaction.[6] This process generates more reactive polysulfide species, which are the active sulfur-transfer agents.[6][7]

The initial step involves the abstraction of a proton to form a carbanion, which then eliminates to produce a ketene and an acyldisulfide anion.[6] This disulfide anion subsequently attacks another molecule of PADS, initiating the formation of polysulfides.[6] "Aged" solutions of PADS, typically prepared 24-48 hours before use, demonstrate significantly higher sulfurization efficiencies compared to freshly prepared solutions.[5][6]

References

- 1. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. organica1.org [organica1.org]

- 6. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Phenylacetyl Disulfide (PADS) in Phosphorothioate Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate (PS) oligonucleotides are synthetic analogs of nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur. This modification confers significant resistance to nuclease degradation, a critical property for their therapeutic applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The synthesis of high-quality PS-oligos is paramount for research and drug development. Phenylacetyl disulfide (PADS) has emerged as a highly efficient, cost-effective, and scalable sulfurizing reagent for the synthesis of PS-oligos via the solid-phase phosphoramidite method.[1][2]

These application notes provide a comprehensive guide to the use of PADS in the automated solid-phase synthesis of phosphorothioate oligonucleotides. Detailed protocols, performance data, and diagrams are presented to assist researchers in achieving high-yield and high-purity synthesis of these important therapeutic molecules.

Principle of Solid-Phase Phosphorothioate Oligonucleotide Synthesis

The synthesis of phosphorothioate oligonucleotides is a cyclic process performed on a solid support, typically controlled pore glass (CPG). The oligonucleotide chain is elongated in the 3' to 5' direction through a repeated four-step cycle:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer.

-

Sulfurization: Conversion of the unstable phosphite triester linkage to a stable phosphorothioate triester using a sulfur-transfer reagent like PADS. This step replaces the oxidation step used in the synthesis of natural phosphodiester oligonucleotides.[3]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers (deletion mutations).

The key to successful PS-oligo synthesis lies in the efficiency of the sulfurization step. Incomplete sulfurization can lead to the formation of undesired phosphodiester (PO) linkages, which can compromise the therapeutic efficacy of the oligonucleotide.

PADS as a Sulfurizing Reagent: Performance and Advantages

PADS offers several advantages over other sulfurizing reagents, such as the Beaucage reagent:

-

High Efficiency: PADS consistently achieves high sulfurization efficiencies, often exceeding 99.6%.[2] With an "aged" solution, this efficiency can be greater than 99.9%.[4][5]

-

Cost-Effectiveness: PADS is an economical option, making it suitable for large-scale synthesis of oligonucleotide-based drugs.[2][6]

-

Stability of "Aged" Solutions: Interestingly, the performance of PADS solutions improves after being "aged" for at least a day.[4][5] This is attributed to the formation of more reactive polysulfide species.[7][8] This contrasts with many other reagents that require fresh preparation for optimal performance.

-

Reduced Side Products: When used under optimized conditions, PADS minimizes the formation of oxidative by-products compared to some other sulfurizing agents.[2]

Quantitative Performance Data

The following tables summarize the performance of PADS in phosphorothioate oligonucleotide synthesis.

Table 1: Sulfurization Efficiency of PADS

| PADS Solution Condition | Sulfurization Efficiency (per step) | Resulting Phosphate (PO) Content in a 20-mer Oligo | Reference |

| Freshly Prepared | 99.5% - 99.7% | 2% - 10% | [4][5] |

| "Aged" (≥ 1 day) | > 99.9% | Low / Undetectable | [4][5] |

| Optimized (60-120s) | > 99.6% | Not specified | [2] |

Table 2: Comparison of PADS with Other Sulfurizing Reagents

| Sulfurizing Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages | Reference |

| PADS | 0.2 M in Acetonitrile/3-Picoline, 60-120s | > 99.6% | Economical for large-scale synthesis. | May require an "aging" period for optimal performance. | [] |

| Beaucage Reagent | 0.05 M in Acetonitrile, 60-240s | > 99% | High efficiency, fast reaction time. | Limited stability in solution on the synthesizer. | [] |

| DDTT | 0.05 M in Acetonitrile/Pyridine, 60s | High, comparable to Beaucage Reagent | Improved stability in solution, efficient. | Can be more expensive than other alternatives. | [] |

| Xanthane Hydride | 0.2 M in Acetonitrile/Pyridine, 120s | > 99.5% | Stable, efficient. | Not as widely cited for large-scale synthesis as PADS. | [1] |

Experimental Protocols

Materials and Reagents

-

Phenylacetyl disulfide (PADS)

-

Anhydrous acetonitrile

-

3-Picoline or Pyridine

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Standard phosphoramidite monomers (A, C, G, T)

-

Standard reagents for detritylation (e.g., 3% trichloroacetic acid in dichloromethane)

-

Standard capping reagents (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)

-

Automated DNA/RNA synthesizer

Preparation of "Aged" PADS Sulfurizing Reagent

For optimal performance, it is highly recommended to prepare the PADS solution at least one day before use.[4]

-

Prepare a 0.2 M solution of Phenylacetyl Disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.

-

Store the solution at room temperature for at least 24 hours, and ideally for 48 hours, before placing it on the synthesizer.[7][8] This "aging" process allows for the formation of more reactive polysulfide species, leading to higher sulfurization efficiency.

Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide (1 µmole scale)

The following protocol outlines a typical cycle for the addition of a single phosphorothioate linkage using an automated DNA/RNA synthesizer. This cycle is repeated for each monomer addition.

-

Detritylation:

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in a suitable solvent (e.g., dichloromethane or toluene).

-

Time: 60-120 seconds.

-

Action: Removes the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling step.

-

Wash: Flush the column with anhydrous acetonitrile.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

-

0.45 M activator solution (e.g., 1H-Tetrazole) in anhydrous acetonitrile.

-

-

Time: 30-60 seconds.

-

Action: The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

-

Wash: Flush the column with anhydrous acetonitrile.

-

-

Sulfurization:

-

Reagent: 0.2 M "aged" PADS solution in 1:1 (v/v) anhydrous acetonitrile and 3-picoline.

-

Time: 60-120 seconds.[2]

-

Action: The phosphite triester is converted to a more stable phosphorothioate triester.

-

Wash: Flush the column with anhydrous acetonitrile.

-

-

Capping:

-

Reagents:

-

Capping Reagent A (e.g., acetic anhydride/pyridine/THF).

-

Capping Reagent B (e.g., N-methylimidazole/THF).

-

-

Time: 30-60 seconds.

-

Action: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 deletion mutants in subsequent cycles.

-

Wash: Flush the column with anhydrous acetonitrile.

-

After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium hydroxide at elevated temperatures).[4] The crude product can then be analyzed and purified by methods such as HPLC and mass spectrometry.

Visualizations

Experimental Workflow for Phosphorothioate Oligonucleotide Synthesis

Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides using PADS.

Proposed Mechanism of PADS "Aging"

Caption: The base-catalyzed degradation of PADS to form active polysulfides.

Application in Signaling Pathways: Antisense Oligonucleotide Inhibition of NF-κB

Phosphorothioate oligonucleotides are widely used as antisense agents to inhibit the expression of specific proteins. One important therapeutic target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammation and cancer.[10] An antisense oligonucleotide targeting the p65 subunit of NF-κB can be synthesized using the PADS method.

Caption: Mechanism of NF-κB inhibition by a phosphorothioate antisense oligonucleotide.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High PO Content | 1. PADS solution is too fresh. 2. Insufficient sulfurization time. 3. Low concentration of PADS. | 1. "Age" the PADS solution for at least 24-48 hours. 2. Increase the sulfurization time to 90-120 seconds. 3. Ensure the PADS concentration is 0.2 M. |

| Presence of n-1 shortmers | Inefficient capping step. | Ensure capping reagents are fresh and delivered correctly. |

| Low Synthesis Yield | Inefficient coupling. | Check the activity of the phosphoramidites and activator. Ensure anhydrous conditions. |

Conclusion

Phenylacetyl disulfide is a robust and economical sulfurizing reagent for the synthesis of phosphorothioate oligonucleotides. By following optimized protocols, particularly the use of an "aged" PADS solution, researchers can consistently achieve high sulfurization efficiency, leading to the production of high-purity PS-oligos with low levels of phosphodiester impurities. This is crucial for the development of effective and safe nucleic acid-based therapeutics. The detailed protocols and data provided in these application notes serve as a valuable resource for scientists and professionals in the field of oligonucleotide synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorothioate Oligonucleotides [sigmaaldrich.com]

- 3. Investigating discovery strategies and pharmacological properties of stereodefined phosphorodithioate LNA gapmers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 10. NF-kappaB p65 antisense oligonucleotides may serve as a novel molecular approach for the treatment of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Phenylacetyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetyl disulfide (PADS) is a versatile reagent in solid-phase organic synthesis, primarily recognized for its role as an efficient sulfurizing agent in the production of phosphorothioate oligonucleotides. This application note provides detailed protocols for the use of PADS in this context and explores its potential, though less documented, application as a cleavable disulfide linker in solid-phase peptide synthesis. The protocols herein are designed to furnish researchers, scientists, and drug development professionals with the necessary details to implement these synthetic strategies. Quantitative data is summarized for clarity, and experimental workflows are visually represented to facilitate comprehension.

Introduction

Solid-phase synthesis has become an indispensable tool in the development of therapeutic and diagnostic molecules, including oligonucleotides and peptides. The efficiency and purity of the final product are critically dependent on the reagents and protocols employed. Phenylacetyl disulfide (PADS) has emerged as a cost-effective and highly efficient sulfur-transfer reagent for the synthesis of phosphorothioate oligonucleotides, a class of molecules with significant therapeutic potential.[1][2] Beyond this primary application, the disulfide bond within PADS presents the possibility of its use as a cleavable linker, a common strategy in solid-phase peptide synthesis to release the target molecule under mild reductive conditions.[1][3] This document outlines the established protocol for PADS in oligonucleotide synthesis and provides a generalized protocol for the use of a disulfide linker in peptide synthesis, which can be conceptually adapted for PADS.

Phenylacetyl Disulfide in Oligonucleotide Synthesis: A Sulfurizing Agent

The introduction of a phosphorothioate backbone in synthetic oligonucleotides enhances their resistance to nuclease degradation, a desirable property for antisense and siRNA therapeutics.[4][5] PADS serves as an excellent sulfur-transfer reagent to convert the internucleosidic phosphite triester to a phosphorothioate triester during solid-phase synthesis.

Quantitative Data for Sulfurization Reaction

| Parameter | Value | Reference |

| PADS Concentration | 0.2 M | [2][6] |

| Solvent System | Pyridine:Acetonitrile (1:1, v/v) | [2][6] |

| Step-wise Efficiency | > 99.9% | [2][6] |

| "Aging" of Solution | Performs efficiently even after storage at room temperature for over a month | [2] |

Experimental Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using PADS

This protocol outlines the key sulfurization step within a standard automated solid-phase oligonucleotide synthesis cycle.

Materials:

-

Controlled Pore Glass (CPG) solid support loaded with the initial nucleoside

-

DNA/RNA synthesizer

-

Acetonitrile (anhydrous)

-

Pyridine (anhydrous)

-

Phenylacetyl disulfide (PADS)

-

Standard reagents for oligonucleotide synthesis (e.g., deblocking, coupling, and capping solutions)

-

Ammonium hydroxide solution

Procedure:

-

Preparation of Sulfurizing Reagent: Prepare a 0.2 M solution of phenylacetyl disulfide (PADS) in a 1:1 (v/v) mixture of anhydrous pyridine and anhydrous acetonitrile.[2][6] Note that this solution can be prepared in advance and stored at room temperature.[2]

-

Standard Synthesis Cycle: Perform the standard steps of detritylation, coupling, and capping on the solid-phase synthesizer.

-

Sulfurization Step: Following the coupling step, deliver the 0.2 M PADS solution to the synthesis column and allow it to react with the newly formed phosphite triester linkage. The reaction is typically rapid.

-

Washing: After the sulfurization is complete, thoroughly wash the solid support with acetonitrile to remove excess reagent and byproducts.